7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which this compound belongs, are known to exhibit numerous activities, including acting as rorγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, cell proliferation, and immune response .
Mode of Action
Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that these compounds have favorable interactions with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production can modulate the inflammatory response . Furthermore, the interaction with ATF4 and NF-kB proteins suggests a possible impact on the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway .
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It has been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-13-4-8-16(9-5-13)25-20(27)18-14(2)24-21-22-12-23-26(21)19(18)15-6-10-17(28-3)11-7-15/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMSQDJZDYHOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.